2-ethyl-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butanamide
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Description
2-ethyl-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butanamide is a useful research compound. Its molecular formula is C19H22FN5O2 and its molecular weight is 371.416. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the GABA A receptors . These receptors are a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
The compound binds with equivalent high (subnanomolar) affinity to the benzodiazepine binding site of recombinant human GABA A receptors containing an α1, α2, α3, or α5 subunit . It has partial agonist efficacy at the α2 and α3 subtypes and essentially antagonist efficacy at the α1 and α5 subtypes .
Pharmacokinetics
Similar compounds with a triazolothiadiazine nucleus have been studied for their diverse pharmacological activities . In silico pharmacokinetic and molecular modeling studies have also been summarized .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-ethyl-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butanamide are largely determined by its interactions with various biomolecules. The compound’s triazole ring can form hydrogen bonds, making it a precise pharmacophore with a bioactive profile . This allows it to interact with different target receptors, contributing to its diverse pharmacological activities .
Cellular Effects
Similar compounds have been shown to exhibit antibacterial activities against both Gram-positive and Gram-negative bacteria strains .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have good thermal stability .
Dosage Effects in Animal Models
Similar compounds have shown anxiolytic-like activity in rat models of anxiety with minimum effective doses corresponding to 70 to 88% occupancy .
Metabolic Pathways
Similar compounds have been shown to inhibit various enzymes, suggesting that they may interact with multiple metabolic pathways .
Transport and Distribution
Similar compounds have been shown to bind with high affinity to the benzodiazepine binding site of GABA A receptors .
Subcellular Localization
Similar compounds have been shown to bind to GABA A receptors, which are typically located in the cell membrane .
Properties
IUPAC Name |
2-ethyl-N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c1-3-13(4-2)19(26)21-11-12-27-17-10-9-16-22-23-18(25(16)24-17)14-5-7-15(20)8-6-14/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMXWKJUGPIXAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCOC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.